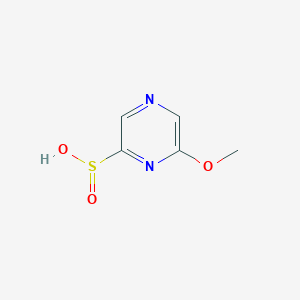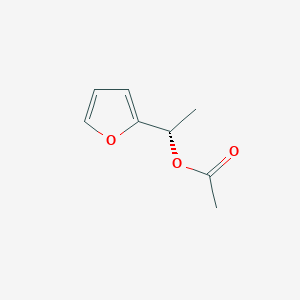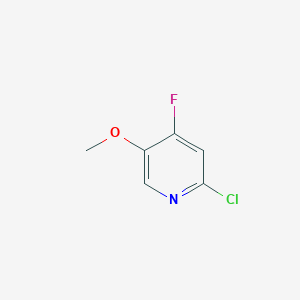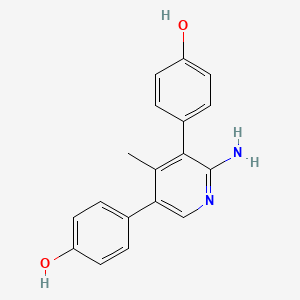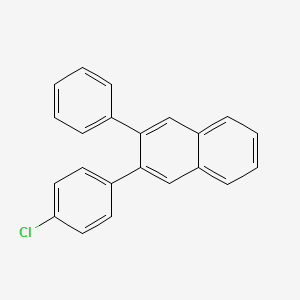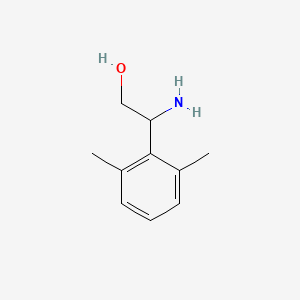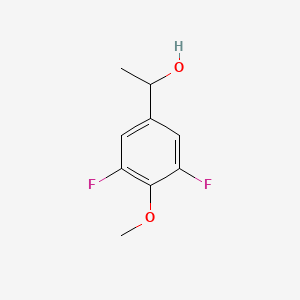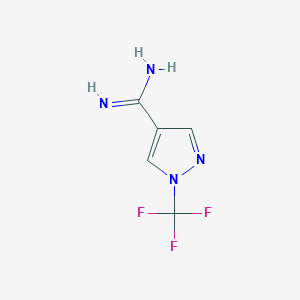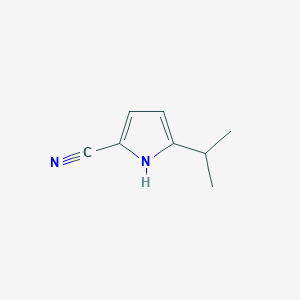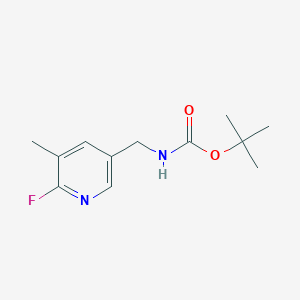
tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted pyridine ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-fluoro-5-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows: [ \text{6-fluoro-5-methylpyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The fluoro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives of the pyridine ring.
Hydrolysis: Corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- May serve as a precursor for the synthesis of biologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate is not well-documented. as a carbamate, it may act by inhibiting enzymes that interact with carbamate groups. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl (5-bromopyridin-3-yl)carbamate
Comparison:
- Structural Differences: The presence of different substituents on the pyridine ring (e.g., fluoro, bromo) can significantly alter the chemical and biological properties of the compounds.
- Reactivity: The type and position of substituents affect the reactivity and types of reactions the compounds can undergo.
- Applications: Each compound may have unique applications based on its specific chemical properties and reactivity.
Conclusion
tert-Butyl ((6-fluoro-5-methylpyridin-3-yl)methyl)carbamate is a versatile compound with potential applications in various fields. Its synthesis, reactivity, and applications make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H17FN2O2 |
|---|---|
Poids moléculaire |
240.27 g/mol |
Nom IUPAC |
tert-butyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-8-5-9(6-14-10(8)13)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |
Clé InChI |
YXMCHLZENRWKQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1F)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)
![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)

